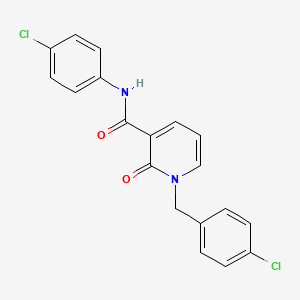![molecular formula C24H22N2O3S B3015991 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895642-56-5](/img/structure/B3015991.png)
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. This compound is known for its unique properties, including its ability to selectively inhibit certain enzymes and its potential to act as an anti-inflammatory agent.
科学的研究の応用
Nucleophilic Reactions and Derivative Synthesis
Nucleophilic reactions involving compounds with structures related to 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine have been explored for the synthesis of various heterocyclic derivatives. For example, reactions of 3-benzenesulfonyloxyalloxazine and its derivatives with nucleophiles have led to the formation of s-triazoloquinoxalines, imidazoloquinoxalines, and hydroxyalloxazine derivatives (Hamby & Bauer, 1987). These reactions highlight the potential of similar compounds in the synthesis of complex heterocyclic structures useful in medicinal chemistry and material science.
Ligand Development for Catalysis
The development of phosphine ligands based on quinoxaline frameworks, such as those derived from modifications of quinoxaline compounds, has shown significant promise in catalytic applications. For instance, quinoxaline-based ligands have been used to achieve high enantioselectivities and catalytic activities in the rhodium-catalyzed asymmetric hydrogenation of alkenes, demonstrating the utility of these compounds in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antimicrobial and Antitubercular Activities
Quinoline-based compounds, similar to the structure of interest, have been evaluated for their antimicrobial and antitubercular activities. Research has shown that certain derivatives exhibit significant antibacterial and antifungal properties, as well as potent antitubercular activity against Mycobacterium tuberculosis, indicating their potential as templates for developing new antimicrobial agents (Iosr Journals, Vora & Vora, 2012).
Electrophilic Substitution and Green Synthesis
Investigations into the electrophilic substitution reactions and green synthesis methodologies for quinoxaline derivatives have led to the development of novel compounds with potential antibacterial activity. These studies explore environmentally friendly approaches to synthesizing bioactive quinoxaline sulfonamides, showcasing the chemical versatility and applicability of quinoxaline derivatives in pharmaceutical chemistry (Alavi et al., 2017).
Adenosine Receptor Antagonism
Further research into quinoxaline derivatives has identified their role as potent and selective antagonists of the human A3 adenosine receptor, with implications for treating conditions like cerebral ischemia. These studies underscore the importance of structural modifications, such as the introduction of acyl residues and methoxy groups, in enhancing receptor affinity and selectivity, opening avenues for therapeutic applications (Lenzi et al., 2006).
特性
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-10-18(11-9-17)15-26-24-21-14-19(29-2)12-13-22(21)25-16-23(24)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGMYSWSSKXSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
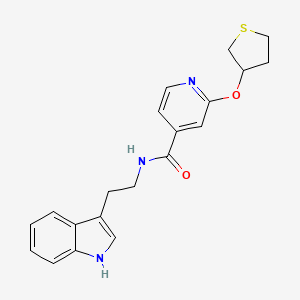
![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)
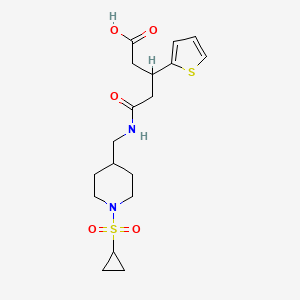
![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)
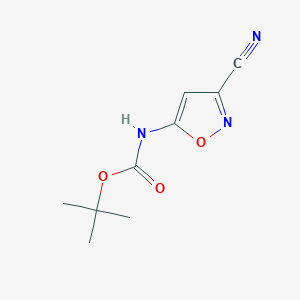
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)
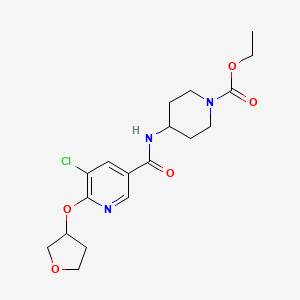
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)

